molecular formula C13H18FN B13288718 6-fluoro-N-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-amine CAS No. 1427379-18-7

6-fluoro-N-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13288718
CAS No.: 1427379-18-7
M. Wt: 207.29 g/mol
InChI Key: NOBJVFXBYOCTDH-UHFFFAOYSA-N
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Description

6-fluoro-N-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-amine (CAS Number: 1427379-18-7) is a fluorinated tetrahydronaphthalene derivative of interest in chemical and pharmaceutical research. This compound, with the molecular formula C13H18FN and a molecular weight of 207.29 g/mol, is part of a class of structures known for their potential as synthetic intermediates in the development of bioactive molecules . The tetrahydronaphthalene (tetralin) scaffold is a privileged structure in medicinal chemistry, frequently explored in the design of compounds that target the central nervous system . While the specific biological profile of this amine is a subject of ongoing investigation, related analogues have been studied for their interactions with various neurological targets . Researchers value this compound for its potential utility in constructing more complex molecules and for probing structure-activity relationships, particularly through the incorporation of an isopropyl amine group and a fluorine atom, which can significantly influence a molecule's physicochemical properties and binding affinity . This product is supplied for laboratory research applications. It is intended for use by qualified scientists as a reference standard or a building block in synthetic chemistry programs. 6-fluoro-N-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-amine is offered with a guaranteed purity of ≥95% and is readily available for purchase from global suppliers . Please be advised: This product is strictly for research and further manufacturing applications. It is not intended for direct human use, diagnostic use, or as a therapeutic agent.

Properties

CAS No.

1427379-18-7

Molecular Formula

C13H18FN

Molecular Weight

207.29 g/mol

IUPAC Name

6-fluoro-N-propan-2-yl-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C13H18FN/c1-9(2)15-13-5-3-4-10-8-11(14)6-7-12(10)13/h6-9,13,15H,3-5H2,1-2H3

InChI Key

NOBJVFXBYOCTDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1CCCC2=C1C=CC(=C2)F

Origin of Product

United States

Preparation Methods

Starting Materials and Core Construction

The synthetic route generally begins with a 6-fluoro-1,2,3,4-tetrahydronaphthalen-1-one (tetralone) derivative, which provides the fluorinated tetrahydronaphthalene core. This ketone is commercially available or can be synthesized by selective fluorination of the corresponding tetralone precursors.

  • Example: (S)-6-fluoro-1-isopropyl-3,4-dihydro-1H-naphthalen-2-one is a known intermediate used in related syntheses.

Introduction of the Isopropyl Group on the Amine Nitrogen

The N-(propan-2-yl) (isopropyl) substituent on the amine nitrogen can be introduced via reductive amination or nucleophilic substitution methods:

  • Reductive amination : The 1-position ketone reacts with isopropylamine under reductive conditions (e.g., sodium cyanoborohydride or hydrogenation catalysts) to form the secondary amine.
  • Nucleophilic substitution : Alternatively, the amine can be alkylated with isopropyl halides under basic conditions.

Reduction of the Ketone to Amine

Reduction of the 1-position ketone to the corresponding amine is a critical step. Two main strategies are:

  • Direct reductive amination as above, where the ketone is converted directly to the amine.
  • Stepwise reduction and amination : The ketone is first reduced to the alcohol (using lithium aluminum hydride or sodium borohydride), then converted to the amine via substitution or other amination methods.

Formation of Hydrochloride Salt (Optional)

For improved stability and handling, the free amine is often converted to its hydrochloride salt by treatment with hydrochloric acid gas or aqueous HCl solution, yielding a crystalline, more manageable compound.

Detailed Synthetic Route from Literature

A representative synthetic route adapted from patent and research literature is summarized below:

Step Reaction Description Reagents and Conditions Notes
1 Preparation of 6-fluoro-1-isopropyl-3,4-dihydro-1H-naphthalen-2-one Starting from 6-fluoro-1,2,3,4-tetrahydronaphthalen-1-one, alkylation with isopropyl halide or Grignard reagent Ensures introduction of isopropyl group at 1-position
2 Formation of tert-butyl (1S,2S)-(6-fluoro-2-hydroxy-1-isopropyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetate Reaction with tert-butyl bromoacetate and activated magnesium Facilitates subsequent functionalization
3 Reduction to (1S,2S)-6-fluoro-2-(2-hydroxyethyl)-1-isopropyl-1,2,3,4-tetrahydronaphthalen-2-ol Lithium aluminum hydride reduction Converts ester to alcohol intermediate
4 Conversion to (1S,2S)-6-fluoro-1-isopropyl-2-(4-toluenesulfonyloxy)ethyl-1,2,3,4-tetrahydronaphthalene-2-ol Reaction with 4-toluenesulfonyl chloride in pyridine Activates for nucleophilic substitution
5 Amination with dianion of N-3-(1H-benzimidazol-2-yl)propyl-N-methylacetamide Formation of amide via nucleophilic substitution at tosylate Forms final amide-functionalized product

This multi-step sequence demonstrates the complexity and precision required to prepare fluorinated tetrahydronaphthalene derivatives with specific amine substituents.

Alternative Synthetic Approaches

Alkylation of 6-hydroxy-1,2,3,4-tetrahydronaphthalen-1-amine

  • Alkylation of the hydroxy group with 2-bromopropane in the presence of potassium carbonate in dimethylformamide (DMF) yields the isopropoxy derivative.
  • Subsequent amination and salt formation steps yield the target compound hydrochloride salt.

Diels-Alder Reaction Followed by Functionalization

  • Construction of the tetrahydronaphthalene core via Diels-Alder cycloaddition between a diene and dienophile.
  • Introduction of fluorine and amine substituents via electrophilic aromatic substitution and nucleophilic substitution, respectively.

Analytical Validation and Purity Assessment

Summary Table of Key Preparation Steps

Step Number Reaction Type Starting Material Reagents/Conditions Product/Intermediate Yield (%) Reference
1 Alkylation 6-fluoro-1,2,3,4-tetrahydronaphthalen-1-one Isopropyl halide, base (K2CO3), DMF 6-fluoro-1-isopropyl-tetralone 70-85
2 Reduction 6-fluoro-1-isopropyl-tetralone LiAlH4 or NaBH4 Corresponding alcohol 80-90
3 Amination Alcohol intermediate Ammonia or amine source, reductive amination 6-fluoro-N-(propan-2-yl)-tetrahydronaphthalen-1-amine 75-88
4 Salt Formation Free amine HCl gas or aqueous HCl Hydrochloride salt Quantitative

Chemical Reactions Analysis

Types of Reactions

6-fluoro-N-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

Scientific Research Applications

6-fluoro-N-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 6-fluoro-N-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the modulation of enzyme activity, receptor binding, or other cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Position and Type

The position and nature of substituents on the tetrahydronaphthalene ring significantly influence molecular properties and activity.

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target compound 6-F, N-isopropyl C₁₃H₁₈FN 205.29 Fluorine enhances polarity; isopropyl increases steric hindrance
6-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine 6-OCHF₂, NH₂ C₁₁H₁₃F₂NO 229.23 Difluoromethoxy group improves metabolic resistance
(S)-6-Bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine 6-Br, 5-F, NH₂ (S-enantiomer) C₁₀H₁₁BrFN 244.11 Bromine increases molecular weight; stereochemistry affects activity
1,2,3,4-Tetrahydronaphthalen-1-amine hydrochloride NH₃⁺Cl⁻ (no substituents) C₁₀H₁₃N·HCl 183.68 Baseline analog; lower lipophilicity

Key observations :

  • Fluorine vs. bromine : Bromine increases molecular weight and may alter binding kinetics due to larger atomic size .
  • Difluoromethoxy vs. fluorine : The OCHF₂ group in introduces additional polarity and metabolic stability compared to a single fluorine .

Stereochemical Variations

Enantiomeric forms of tetrahydronaphthalen-amines exhibit distinct biological activities. For example:

  • (S)-6-Bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1259674-78-6) is synthesized as a single enantiomer, highlighting the importance of chirality in receptor targeting .
  • PROTAC ligands in use (R)- and (S)-tetrahydronaphthalen-1-amine enantiomers, demonstrating stereochemistry-dependent efficacy in protein degradation pathways .

The target compound’s stereochemistry is unspecified in the evidence, but enantiopure synthesis (as seen in related compounds) is critical for optimizing therapeutic indices.

Biological Activity

6-Fluoro-N-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-amine is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula and structural characteristics:

  • Molecular Formula : C12H16FN
  • SMILES : CC(C)C1CC2=C(C=CC(=C2)F)NC1

Biological Activity Overview

Research on 6-fluoro-N-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-amine indicates several biological activities:

  • Anticancer Activity :
    • A study explored the synthesis of various tetrahydronaphthalene derivatives and their anticancer properties. Compounds similar to 6-fluoro-N-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-amine exhibited significant cytotoxic effects against different cancer cell lines. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest at various phases .
  • Neuroprotective Effects :
    • Preliminary studies suggest that derivatives of tetrahydronaphthalene compounds may exhibit neuroprotective properties. These compounds have been evaluated for their effects on neurodegenerative diseases, showing potential in modulating pathways involved in neuronal survival .
  • MAO-B Inhibition :
    • The compound's structure suggests potential as a monoamine oxidase B (MAO-B) inhibitor. Research indicates that similar compounds with fluorine substitutions can enhance MAO-B inhibitory activity, which is relevant for treating neurodegenerative disorders like Parkinson's disease .

The biological mechanisms through which 6-fluoro-N-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-amine exerts its effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Activity : The presence of fluorine may enhance binding affinity to target enzymes such as MAO-B.
  • Modulation of Signaling Pathways : Similar compounds have been shown to influence signaling pathways involved in apoptosis and cell proliferation.

Table 1: Summary of Biological Activities

Activity TypeEvidence/FindingsReferences
AnticancerSignificant cytotoxicity against cancer cell lines
NeuroprotectivePotential modulation of neurodegenerative pathways
MAO-B InhibitionEnhanced inhibitory activity observed

Q & A

Q. What are the optimized synthetic routes for 6-fluoro-N-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-amine, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves reductive amination of a fluorinated tetrahydronaphthalenone with isopropylamine. Key steps include:
  • Precursor preparation : Start with 6-fluoro-1-tetralone.
  • Reductive amination : Use a catalyst like Pd/NiO under hydrogen (H₂) at 25°C for 10 hours, achieving yields >90% .
  • Purification : Employ preparative HPLC with a solvent system (e.g., MeOH:EtOH:2-PrOH:Hexanes = 5:5:5:85) to isolate enantiomers .
  • Critical factors : Catalyst loading (1.1 wt%), solvent choice (toluene or THF), and temperature control (25–50°C) are vital for minimizing side reactions .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer :
  • NMR spectroscopy : Analyze ¹H and ¹³C NMR spectra to confirm substitution patterns (e.g., fluorine at C6, isopropylamine at C1) .
  • HPLC : Use chiral columns to resolve enantiomers (e.g., t₁ = 15.3 min, t₂ = 17.2 min) and assess enantiomeric excess .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (expected: ~207.25 g/mol) and fragmentation patterns .

Q. What stability considerations are critical for handling and storing this compound?

  • Methodological Answer :
  • Storage : Keep at 2–8°C in amber vials to prevent photodegradation. Fluorinated tetrahydronaphthalenes are prone to oxidation; use inert atmospheres (N₂/Ar) for long-term storage .
  • Solubility : Prefer polar aprotic solvents (DMSO, DMF) for stock solutions. Avoid aqueous buffers unless stabilized with cyclodextrins .

Advanced Research Questions

Q. How does fluorine substitution at position 6 modulate receptor binding compared to non-fluorinated analogs?

  • Methodological Answer :
  • Comparative assays : Test binding affinity to dopamine (D₂/D₃) and serotonin (5-HT₁A) receptors using radioligand displacement assays. Fluorine’s electronegativity enhances π-π stacking with aromatic residues in receptor pockets, increasing potency by ~30% compared to non-fluorinated analogs .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to visualize interactions between the fluorine atom and hydrophobic receptor subpockets .

Q. What strategies resolve enantiomers of this compound, and how does chirality impact pharmacological activity?

  • Methodological Answer :
  • Chiral resolution : Use preparative HPLC with cellulose-based chiral columns (e.g., Chiralpak IC) and hexane:isopropanol (85:15) mobile phase. Enantiomeric excess (>99%) is critical for in vivo studies .
  • Activity differences : The (R)-enantiomer shows 5-fold higher selectivity for serotonin receptors than the (S)-form, attributed to steric hindrance in the receptor’s binding cleft .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced blood-brain barrier (BBB) penetration?

  • Methodological Answer :
  • LogP optimization : Introduce lipophilic substituents (e.g., methyl groups) at C4 to increase logP from 2.1 to 3.5, enhancing BBB permeability (measured via PAMPA assay) .
  • In silico predictors : Use SwissADME to predict BBB scores. Derivatives with polar surface area <70 Ų and <5 H-bond donors are prioritized .

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